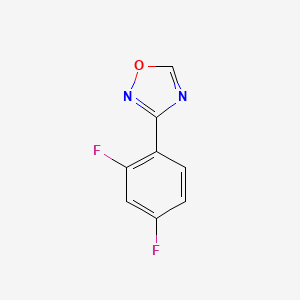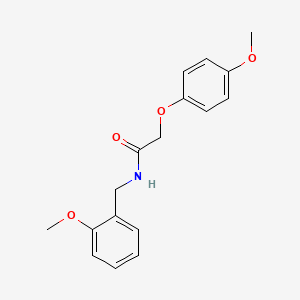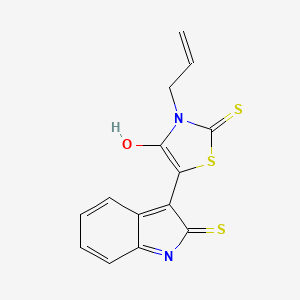![molecular formula C34H24N6O10 B15149246 N'~1~,N'~3~-bis{[3-(4-nitrophenoxy)phenyl]carbonyl}benzene-1,3-dicarbohydrazide](/img/structure/B15149246.png)
N'~1~,N'~3~-bis{[3-(4-nitrophenoxy)phenyl]carbonyl}benzene-1,3-dicarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-NITROPHENOXY)-N’-[3-({[3-(4-NITROPHENOXY)PHENYL]FORMOHYDRAZIDO}CARBONYL)BENZOYL]BENZOHYDRAZIDE is a complex organic compound characterized by its multiple nitrophenoxy and benzohydrazide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-NITROPHENOXY)-N’-[3-({[3-(4-NITROPHENOXY)PHENYL]FORMOHYDRAZIDO}CARBONYL)BENZOYL]BENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds such as 3-(4-nitrophenoxy)phenylboronic acid . The reaction conditions often require specific reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
化学反应分析
Types of Reactions
3-(4-NITROPHENOXY)-N’-[3-({[3-(4-NITROPHENOXY)PHENYL]FORMOHYDRAZIDO}CARBONYL)BENZOYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amino derivatives, while substitution reactions could introduce various functional groups into the molecule.
科学研究应用
3-(4-NITROPHENOXY)-N’-[3-({[3-(4-NITROPHENOXY)PHENYL]FORMOHYDRAZIDO}CARBONYL)BENZOYL]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
作用机制
The mechanism of action of 3-(4-NITROPHENOXY)-N’-[3-({[3-(4-NITROPHENOXY)PHENYL]FORMOHYDRAZIDO}CARBONYL)BENZOYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The nitrophenoxy groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzohydrazide moiety may also play a role in binding to specific proteins, affecting their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
Uniqueness
Compared to these similar compounds, 3-(4-NITROPHENOXY)-N’-[3-({[3-(4-NITROPHENOXY)PHENYL]FORMOHYDRAZIDO}CARBONYL)BENZOYL]BENZOHYDRAZIDE is unique due to its complex structure, which includes multiple nitrophenoxy and benzohydrazide groups
属性
分子式 |
C34H24N6O10 |
|---|---|
分子量 |
676.6 g/mol |
IUPAC 名称 |
1-N',3-N'-bis[3-(4-nitrophenoxy)benzoyl]benzene-1,3-dicarbohydrazide |
InChI |
InChI=1S/C34H24N6O10/c41-31(35-37-33(43)23-6-2-8-29(19-23)49-27-14-10-25(11-15-27)39(45)46)21-4-1-5-22(18-21)32(42)36-38-34(44)24-7-3-9-30(20-24)50-28-16-12-26(13-17-28)40(47)48/h1-20H,(H,35,41)(H,36,42)(H,37,43)(H,38,44) |
InChI 键 |
DITUYZBWFZKSKA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(=O)NNC(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C(=O)NNC(=O)C4=CC(=CC=C4)OC5=CC=C(C=C5)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B15149165.png)
![2-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15149177.png)


![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3,4-dimethylaniline](/img/structure/B15149195.png)
![3-methoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B15149203.png)
![(2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B15149204.png)



![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15149233.png)
![2-(4-ethylphenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]valinate](/img/structure/B15149235.png)
amino}cyclohexanecarboxamide](/img/structure/B15149242.png)
![2-{1-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B15149243.png)
